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Compound of Interest

Compound Name: Ianthelliformisamine A TFA

CAS No.: 1643593-28-5

Cat. No.: B608035 Get Quote

Executive Summary
Ianthelliformisamine A TFA is a marine-derived bromotyrosine alkaloid salt, originally isolated

from the sponge Suberea ianthelliformis (formerly classified under Ianthella). While initially

identified for its direct antibacterial properties, recent pharmacological profiling positions it as a

high-value antibiotic enhancer.

This guide analyzes its spectrum of activity, specifically its dual-action capability against

multidrug-resistant (MDR) Gram-negative pathogens (Pseudomonas aeruginosa) and Gram-

positive targets (Staphylococcus aureus). It further details the mechanistic divergence between

membrane depolarization and efflux pump inhibition, providing a validated experimental

framework for researchers.

Chemical Profile & Origin
The "TFA" designation refers to the trifluoroacetic acid salt form of the alkaloid. This is the

standard stable form resulting from reverse-phase HPLC purification utilizing 0.1% TFA

modifiers. The salt form significantly enhances water solubility compared to the free base,

facilitating accurate dosing in aqueous biological assays.

Source Organism:Suberea ianthelliformis (Marine Sponge)[1][2][3][4][5][6]

Chemical Class: Bromotyrosine-derived polyamine alkaloid
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Key Structural Feature: Terminal dibromo-methoxyphenyl headgroups linked by a polyamine

chain.

Figure 1: Isolation & Purification Workflow
The following workflow illustrates the critical path from crude extract to the purified TFA salt,

ensuring the removal of interfering marine lipids.

Suberea ianthelliformis
(Lyophilized Tissue)

Extraction
(1:1 CH2Cl2/MeOH)

Solvent Partitioning
(Removal of Lipids)

Flash Chromatography
(C18 Silica)

RP-HPLC Purification
(H2O/MeCN + 0.1% TFA)

Bioassay Guided Ianthelliformisamine A
(TFA Salt)

Lyophilization

Click to download full resolution via product page

Caption: Mass-directed isolation workflow yielding the stable TFA salt form.

Antibacterial Spectrum of Activity
Ianthelliformisamine A exhibits a spectrum defined by moderate intrinsic activity but potent

potentiation capabilities. The data below synthesizes findings from key isolation and structure-

activity relationship (SAR) studies.

Quantitative Activity Profile (MIC & IC50)
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Target
Organism

Strain Type
Activity
Type

IC50 (µM) MIC (µM) Notes

Pseudomona

s aeruginosa

PAO1 (Wild

Type)
Intrinsic 6.8 35.0

Moderate

direct activity;

disrupts

biofilm

formation.

Staphylococc

us aureus
ATCC 25923 Intrinsic 3.8 25.0

Bactericidal;

higher

potency vs.

Gram-

negatives.[7]

Enterobacter

aerogenes

MDR Clinical

Isolate
Enhancer N/A >100

Potentiator:

Restores

Doxycycline

susceptibility.

Klebsiella

pneumoniae

MDR Clinical

Isolate
Enhancer N/A >100

Potentiator:

Restores

Doxycycline

susceptibility.

Expert Insight: The discrepancy between the IC50 (6.8 µM) and MIC (35 µM) in P. aeruginosa

suggests a bacteriostatic phase or a slow-onset mechanism at lower concentrations. The

compound is most valuable not as a monotherapy, but as an adjuvant that disrupts membrane

integrity, allowing partner antibiotics to bypass exclusion barriers.

Mechanism of Action: The "Permeabilization"
Paradigm
Current research suggests a shift in the understanding of Ianthelliformisamine A's mechanism.

While early hypotheses pointed toward specific efflux pump inhibition, recent kinetic studies on

analogs (specifically Ianthelliformisamine C and QAC derivatives) indicate membrane

depolarization is the primary driver of cell death and antibiotic potentiation.
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Mechanistic Pathway[1][10][11]
Electrostatic Attraction: The cationic polyamine core binds to the anionic LPS (Gram-

negative) or Teichoic acids (Gram-positive).

Displacement: Divalent cations (

,

) are displaced, destabilizing the outer membrane.

Depolarization: The hydrophobic bromotyrosine tails insert into the lipid bilayer, causing rapid

membrane depolarization.

Potentiation: This breach allows co-administered antibiotics (e.g., Doxycycline) to flood the

cytoplasm, bypassing efflux pumps.

Figure 2: Mechanism of Action Logic
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Caption: Dual pathway showing concentration-dependent direct killing vs. antibiotic

potentiation.

Experimental Protocols (Self-Validating Systems)
Protocol A: ATP Efflux & Membrane Depolarization
Assay
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This protocol validates whether the compound acts via membrane disruption. It is designed to

be self-validating through the use of strictly defined controls.

Reagents:

Probe: DiSC3(5) (3,3′-Dipropylthiadicarbocyanine iodide).

Positive Control: Polymyxin B (Membrane disruptor).

Negative Control: 0.1% DMSO (Vehicle).

Step-by-Step Workflow:

Preparation: Grow P. aeruginosa (PAO1) to mid-log phase (

).

Washing: Centrifuge and wash cells twice with 5 mM HEPES buffer (pH 7.2) containing 5

mM glucose. Critical: Remove all culture media to prevent fluorescence quenching.

Loading: Resuspend cells to

. Add DiSC3(5) to a final concentration of 1 µM.

Equilibration: Incubate in the dark for 1 hr until fluorescence stabilizes (cells take up the dye,

fluorescence quenches).

Baseline Check (Validation Step): Measure fluorescence (Ex: 622 nm, Em: 670 nm). If

fluorescence is not stable (<5% variance over 5 mins), discard and re-wash.

Challenge: Add Ianthelliformisamine A TFA (at 1x, 2x, 4x MIC).

Readout: Monitor fluorescence increase for 30 mins. A rapid spike indicates membrane

depolarization (dye release).

Protocol B: Checkerboard Potentiation Assay
To determine the Fractional Inhibitory Concentration Index (FICI) for enhancer activity.
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Matrix Setup: Use a 96-well plate.

X-Axis: Doxycycline (0 to 64 µg/mL).

Y-Axis: Ianthelliformisamine A TFA (0 to 50 µM).

Inoculation: Add

CFU/mL of MDR P. aeruginosa.

Incubation: 37°C for 18-24 hours.

Calculation:

Interpretation: FICI

indicates Synergism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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